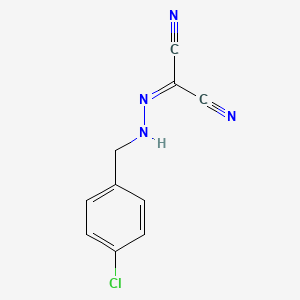
Nch3CCP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a chemical compound that has been studied for its interaction with mitochondrial proteins, particularly cytochrome c oxidase . This compound is known for its role as a protonophore, which means it can transport protons across biological membranes, disrupting the proton gradient and affecting cellular respiration.
Vorbereitungsmethoden
The synthesis of N-methyl carbonyl cyanide phenylhydrazone involves the reaction of carbonyl cyanide with N-methyl phenylhydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature. The product is then purified using recrystallization techniques .
Industrial production methods for N-methyl carbonyl cyanide phenylhydrazone are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive intermediates involved in the synthesis.
Analyse Chemischer Reaktionen
N-methyl carbonyl cyanide phenylhydrazone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert N-methyl carbonyl cyanide phenylhydrazone into different hydrazine derivatives.
Substitution: The phenylhydrazone group can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-methyl carbonyl cyanide phenylhydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study the reactivity of hydrazone derivatives.
Biology: This compound is used to investigate the role of protonophores in disrupting mitochondrial function and cellular respiration.
Medicine: Research on N-methyl carbonyl cyanide phenylhydrazone has implications for understanding diseases related to mitochondrial dysfunction, such as neurodegenerative diseases and metabolic disorders.
Wirkmechanismus
The mechanism of action of N-methyl carbonyl cyanide phenylhydrazone involves its ability to act as a protonophore. It transports protons across biological membranes, disrupting the proton gradient essential for ATP synthesis in mitochondria. This disruption leads to a decrease in cellular energy production and can induce cell death. The molecular targets of this compound include cytochrome c oxidase and other mitochondrial proteins involved in the electron transport chain .
Vergleich Mit ähnlichen Verbindungen
N-methyl carbonyl cyanide phenylhydrazone is similar to other protonophores such as carbonyl cyanide phenylhydrazone (CCCP) and carbonyl cyanide m-chlorophenylhydrazone (CCCP). it has unique properties due to the presence of the N-methyl group, which affects its lipophilicity and binding affinity to mitochondrial proteins. This makes it a valuable tool for studying the specific effects of protonophores on cellular respiration and mitochondrial function .
Similar compounds include:
- Carbonyl cyanide phenylhydrazone (CCCP)
- Carbonyl cyanide m-chlorophenylhydrazone (CCCP)
- Other hydrazone derivatives with varying substituents on the phenyl ring .
Eigenschaften
CAS-Nummer |
51337-38-3 |
|---|---|
Molekularformel |
C10H7ClN4 |
Molekulargewicht |
218.64 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methylhydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C10H7ClN4/c11-9-3-1-8(2-4-9)7-14-15-10(5-12)6-13/h1-4,14H,7H2 |
InChI-Schlüssel |
QVHDUTVOJVFEKE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNN=C(C#N)C#N)Cl |
Kanonische SMILES |
C1=CC(=CC=C1CNN=C(C#N)C#N)Cl |
| 51337-38-3 | |
Synonyme |
4-chlorophenyl-N-methylhydrazonopropanedinitrile NCH3CCP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-but-2-enedioic acid;2-methylpropyl N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B1237280.png)
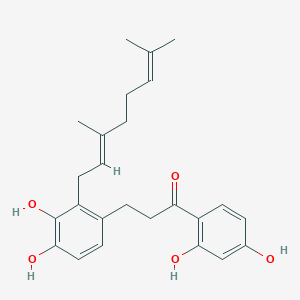

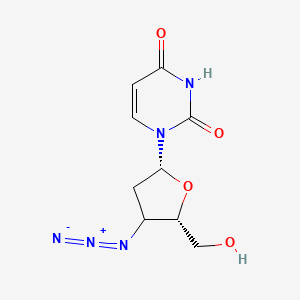
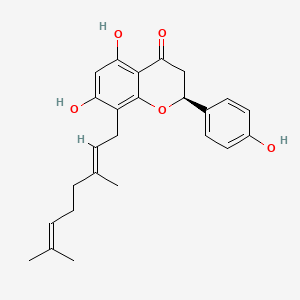
![(15R)-13-[(4-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1237290.png)
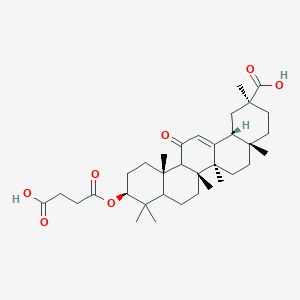
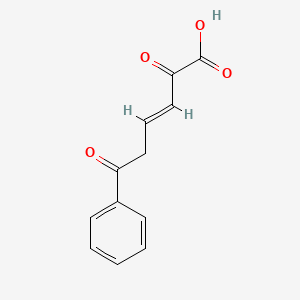

![4,6-diphenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-2-amine](/img/structure/B1237297.png)
![(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B1237299.png)
![1-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide](/img/structure/B1237300.png)

